Cas no 2008732-11-2 (Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2008732-11-2x500.png)
Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H25NO3/c1-6-9-14(5,11(16)10-7-8-10)15-12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,17)
- InChIKey: SIVCVDSFLGJMDC-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC(C(C1CC1)=O)(C)CCC
Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797138-2.5g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-797138-0.1g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-797138-0.25g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-797138-5.0g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-797138-1.0g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-797138-0.05g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-797138-0.5g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-797138-10.0g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopentan-2-yl)carbamate |
2008732-11-2 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester (CAS No. 2008732-11-2): A Comprehensive Overview
Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2008732-11-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of carbamates and exhibits a unique structural framework that makes it a promising candidate for various applications, particularly in drug development and synthetic chemistry.
The molecular structure of Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester consists of a carbamate functional group attached to a 1-(cyclopropylcarbonyl)-1-methylbutyl moiety. The presence of the cyclopropyl group and the tert-butyl ester moiety contributes to its distinct chemical properties, including enhanced stability and reactivity under specific conditions. These characteristics make it an intriguing subject for further investigation in both academic and industrial settings.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates are known for their versatility in medicinal chemistry, often serving as intermediates in the synthesis of more complex molecules. The specific configuration of Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester suggests that it could be a valuable building block for designing new drugs with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential role in the development of bioactive molecules. The cyclopropyl group is known to influence the electronic properties of adjacent functional groups, which can be leveraged to modulate the biological activity of derived compounds. For instance, researchers have explored the use of cyclopropyl-containing molecules as scaffolds for antimicrobial and anti-inflammatory agents. The tert-butyl ester moiety further enhances the compound's utility by providing a site for further functionalization through hydrolysis or transesterification reactions.
The synthesis of Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester involves multi-step organic transformations that highlight its synthetic complexity. The process typically begins with the preparation of the cyclopropylcarbonyl intermediate followed by its reaction with a suitable amine derivative to form the carbamate linkage. The final step involves esterification with isobutanol in the presence of a catalyst to yield the desired product. This synthetic route underscores the compound's importance as a key intermediate in advanced chemical synthesis.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting experimental validation. By leveraging molecular modeling techniques, scientists can identify potential binding interactions between Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester and biological targets such as enzymes or receptors. This approach has accelerated the discovery process for new therapeutic agents and has provided insights into their mechanism of action.
The pharmaceutical industry has been particularly interested in carbamate-based compounds due to their broad spectrum of biological activities. For example, certain carbamates have shown promise as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The structural features of Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester, including its bulky substituents and electron-withdrawing groups, make it an attractive candidate for designing molecules that can selectively interact with disease-causing proteins.
In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals and material science. The stability and reactivity profile of carbamates make them suitable for developing pesticides and herbicides that require prolonged activity in environmental conditions. Furthermore, the unique structural motifs present in this compound could inspire novel materials with tailored properties for industrial applications.
The safety profile of Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester is another critical consideration in its development and application. While carbamates are generally well-tolerated when used appropriately, their reactivity with moisture necessitates careful handling during storage and transportation. Researchers have been working on optimizing synthetic routes to improve yields while minimizing hazardous byproducts.
The future direction of research on this compound will likely focus on expanding its utility through derivatization and exploring new synthetic methodologies. Advances in green chemistry principles may also influence how this compound is produced and utilized by emphasizing sustainable practices and reducing environmental impact.
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